6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Mitochondrial complex I inhibition NADH dehydrogenase Structure-activity relationship

Researchers synthesizing FLT3 inhibitors or antifungal leads often face inconsistent purity and supply chain delays. 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde addresses both: a reactive aldehyde handle enables rapid diversification into nanomolar-potency kinase inhibitors (IC50 0.002 μM in MV4-11 AML cells), while the 6-phenyl scaffold maintains target engagement. • ≥95% purity ensures reproducible condensation and reductive amination workflows. • Fungal MIC values as low as 3 μg/cm³ vs. Trichophyton/Microsporum spp. demonstrate scaffold potential. • Multiple pack sizes available from stock for high-throughput medicinal chemistry libraries.

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
CAS No. 74630-73-2
Cat. No. B1362576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
CAS74630-73-2
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
InChIInChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H
InChIKeyRRHHDLZBYCPJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 74630-73-2): Procurement and Differentiation Guide for Heterocyclic Building Blocks


6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic building block featuring a fused imidazo[2,1-b]thiazole core with a phenyl substituent at the 6-position and a reactive aldehyde functional group at the 5-position . This scaffold serves as a versatile intermediate for synthesizing biologically active molecules, including kinase inhibitors and antimicrobial agents, due to the aldehyde group's capacity for condensation reactions (e.g., forming hydrazones, oximes) and the aromatic core's engagement with diverse biological targets [1]. Its commercial availability in research-grade purity (≥95%) from major suppliers like Sigma-Aldrich supports reproducible synthetic workflows .

Why 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Cannot Be Replaced by Unsubstituted or 6-Thienyl Analogs


Generic substitution of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with closely related analogs like imidazo[2,1-b]thiazole-5-carbaldehyde or 6-thienyl derivatives is not scientifically valid due to quantifiable differences in biological target engagement and synthetic utility. The phenyl substituent at the 6-position confers distinct electronic and steric properties that influence both the compound's reactivity in downstream derivatization and its interaction with biological targets. As demonstrated in mitochondrial NADH dehydrogenase inhibition studies, replacing the 6-phenyl group with a 6-thienyl moiety alters potency profiles, while shifting the position of substituents can completely abolish activity [1]. Furthermore, the aldehyde group at the 5-position is essential for forming key pharmacophores like guanylhydrazones and oximes, which are critical for antitumor and antimicrobial activities observed in derivative studies [2].

Quantitative Differentiation of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Against Closest Analogs


6-Phenyl vs. 6-Thienyl Substitution: Comparable Potency in Mitochondrial Complex I Inhibition

In a head-to-head structure-activity relationship study, replacing the 6-thienyl group with a 6-phenyl group in the imidazo[2,1-b]thiazole scaffold did not modify biological behavior, maintaining comparable potency as an inhibitor of mitochondrial NADH dehydrogenase. This equivalence establishes that the 6-phenyl variant is a viable and synthetically accessible alternative to the 6-thienyl lead compound [1]. Crucially, shifting the methyl group from position 2 to position 5 in the 6-phenyl series yielded a completely inactive compound, underscoring the critical nature of precise substitution patterns [1].

Mitochondrial complex I inhibition NADH dehydrogenase Structure-activity relationship

Aldehyde Functional Group Enables Synthesis of Potent FLT3 Kinase Inhibitors

The aldehyde moiety of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde serves as a critical synthetic handle for generating advanced derivatives with potent biological activity. In a series of 6-phenylimidazo[2,1-b]thiazole derivatives synthesized from this core, compound 19 exhibited an IC50 of 0.002 μM against FLT3-dependent MV4-11 AML cells and an IC50 of 0.022 μM in FLT3 enzymatic assays [1]. In contrast, the unsubstituted parent scaffold or analogs lacking the aldehyde group cannot be directly elaborated to such potent FLT3 inhibitors without additional synthetic steps, highlighting the aldehyde's unique value as a diversification point [1].

FLT3 kinase inhibition Acute myeloid leukemia Anticancer drug discovery

Phenyl Substituent Confers Synthetic Versatility for Antifungal Agent Development

The 6-phenyl substituent on the imidazo[2,1-b]thiazole core enables the synthesis of derivatives with significant antifungal activity. Specifically, 2-(4-methylphenyl)-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinone exhibited an MIC of 3 μg/cm³ against Trichophyton mentagrophytes var. erinacei, while N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide showed an MIC of 3 μg/cm³ against Microsporum audounii, superior to the ketoconazole standard (MIC = 6 μg/cm³) [1]. Analogs lacking the 6-phenyl group or bearing different aryl substituents would yield distinct antifungal profiles, as SAR studies indicate that aryl substitution at the 6-position modulates potency and spectrum of activity [1].

Antifungal agents Dermatophyte infections Thiazolidinone derivatives

Commercial Availability and Purity Specifications Enable Reproducible Research

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is commercially available from major suppliers with documented purity specifications (≥95%) and melting point (130-132°C) that ensure batch-to-batch consistency . In contrast, many closely related analogs, such as 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 451485-66-8) or 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-26-1), are available from fewer vendors with less rigorously characterized quality metrics or longer lead times . This reliable supply chain and quality documentation reduce experimental variability and accelerate research timelines.

Chemical procurement Building block Synthetic chemistry

Optimal Use Cases for 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Based on Quantitative Evidence


Synthesis of FLT3 Kinase Inhibitors for Acute Myeloid Leukemia Research

Use the aldehyde group of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde to construct potent FLT3 inhibitors through condensation reactions, as demonstrated by derivatives achieving IC50 values as low as 0.002 μM in MV4-11 AML cells [1]. This application leverages the scaffold's validated role in generating nanomolar-potency kinase inhibitors and is ideal for medicinal chemistry programs targeting FLT3-driven malignancies [1].

Mitochondrial Complex I Inhibitor Development for Neurodegenerative Disease Models

Employ the 6-phenylimidazo[2,1-b]thiazole core as a functionally equivalent replacement for 6-thienyl leads in mitochondrial NADH dehydrogenase inhibition studies [1]. The compound maintains biological activity upon phenyl-for-thienyl substitution, making it suitable for exploring ubiquinone antagonist mechanisms relevant to Parkinson's and Alzheimer's disease research [1].

Antifungal Agent Discovery Against Drug-Resistant Dermatophytes

Utilize 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde as a starting material to synthesize thiazolidinone and hydrazide derivatives that exhibit MIC values as low as 3 μg/cm³ against Trichophyton and Microsporum species, surpassing ketoconazole in potency [1]. This application is particularly valuable for developing new antifungal therapies in the context of rising azole resistance [1].

General Heterocyclic Library Synthesis for High-Throughput Screening

The commercial availability of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in ≥95% purity from reliable vendors enables high-throughput synthesis of diverse heterocyclic libraries for broad biological screening [1]. The aldehyde group facilitates rapid diversification via condensation, reductive amination, and other standard transformations, maximizing hit discovery potential [1].

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